2'-Fluoroacetophenone

Catalog No.
S574868
CAS No.
445-27-2
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
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2'-Fluoroacetophenone

CAS Number

445-27-2

Product Name

2'-Fluoroacetophenone

IUPAC Name

1-(2-fluorophenyl)ethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1F

Synonyms

o-fluoroacetophenone

Canonical SMILES

CC(=O)C1=CC=CC=C1F

Synthesis of Ascididemin

Synthesis of 1-(2-Piperidin-1-yl-phenyl)-ethanone

2'-Fluoroacetophenone (CAS Number: 445-27-2) is an aromatic organic compound. It is a derivative of acetophenone, where a hydrogen atom in the second position (2') of the phenyl ring is replaced by a fluorine atom []. This compound serves as a valuable starting material in organic synthesis for the creation of various other molecules [].


Molecular Structure Analysis

2'-Fluoroacetophenone possesses a core structure consisting of a benzene ring (phenyl group) attached to a carbonyl group (C=O) with a methyl group (CH3) next to it (acetophenone). The key feature is the presence of a fluorine atom (F) replacing a hydrogen atom at the second position of the phenyl ring. This fluorine substitution disrupts the electron distribution in the molecule, making it slightly more reactive than unsubstituted acetophenone [].


Chemical Reactions Analysis

  • Synthesis of 1-(2-piperidin-1-yl-phenyl)-ethanone: This reaction involves the condensation of 2'-Fluoroacetophenone with piperidine (a cyclic amine) to yield 1-(2-piperidin-1-yl-phenyl)-ethanone. The reaction can be represented by the following balanced chemical equation []:
C8H7FO + C5H10NH2 -> C13H18FNO + H2O(2'-Fluoroacetophenone) + (Piperidine) -> (1-(2-piperidin-1-yl-phenyl)-ethanone) + (Water)

Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Melting Point: Not reported.
  • Boiling Point: 187-189 °C (at literature pressure) [].
  • Density: 1.137 g/mL at 20 °C [].
  • Refractive Index: 1.507 (n20/D) [].
  • Solubility: Soluble in organic solvents like acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol [].
  • Stability: Store away from strong oxidizing agents. Keep container tightly closed in cool, dry conditions [].

Currently, there is no scientific research readily available on the specific mechanism of action of 2'-Fluoroacetophenone in biological systems.

2'-Fluoroacetophenone can be a harmful compound if not handled properly. Here are some safety points to consider:

  • Flammability: Flash point reported as 60-61 °C []. Keep away from heat sources and open flames.
  • Toxicity: Specific data on toxicity is limited. However, as with most organic compounds, it is advisable to avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while handling this compound [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

445-27-2

Wikipedia

2'-Fluoroacetophenone

Dates

Modify: 2023-08-15
Lee et al. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Nature Chemistry, doi: 10.1038/nchem.2523, published online 23 May 2016

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